Home > Products > Screening Compounds P63750 > 1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide -

1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide

Catalog Number: EVT-4579965
CAS Number:
Molecular Formula: C21H22F2N2O2
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound, denoted as (S)-17b in the research, is a potent inhibitor of class I histone deacetylase (HDAC) isoforms. It displays significant antitumor activity against human myelodysplastic syndrome (SKM-1) cells in vitro and in vivo. This activity is attributed to its ability to increase intracellular levels of acetyl-histone H3 and P21, leading to G1 cell cycle arrest and apoptosis. (S)-17b also exhibits a favorable pharmacokinetic profile with minimal metabolic differences across species and low inhibition of the hERG channel. []

Relevance: While structurally distinct from 1-(3-Fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide, (S)-17b is included here due to its shared focus on fluorinated benzamide derivatives. Both compounds highlight how incorporating fluorine into benzamide structures can contribute to desirable pharmacological profiles. []

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide

Compound Description: This compound, designated as 22a, represents a significant advancement in the development of selective phospholipase D2 (PLD2) inhibitors. It exhibits potent inhibitory activity against PLD2 (IC50 = 20 nM) with a 75-fold selectivity over PLD1. [, ] Furthermore, 22a possesses a favorable pharmacokinetic profile, making it a valuable tool for investigating the therapeutic potential of targeting PLD2 in various diseases. [, ]

Relevance: Both this compound and 1-(3-Fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide share a key structural feature: the presence of a fluorinated phenyl ring. This similarity, alongside their focus on developing selective inhibitors, highlights the importance of exploring diverse chemical scaffolds containing fluorinated aromatic rings for targeted drug development. [, ]

Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

Compound Description: TAK-242 is a novel small molecule inhibitor of cytokine production. It exhibits potent inhibitory effects on the production of pro-inflammatory mediators such as NO, TNF-α, and IL-6 in both murine and human cell models. Mechanistically, TAK-242 selectively targets Toll-like receptor 4 (TLR4) signaling, suppressing the phosphorylation of mitogen-activated protein kinases and inhibiting mRNA expression of inflammatory cytokines. [, ]

Relevance: This compound is included due to its focus on a chloro-fluorophenyl moiety, similar to the fluorophenyl groups present in 1-(3-Fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide. The research on TAK-242 further emphasizes the potential of halogenated aromatic rings in designing novel therapeutic agents. [, ]

Properties

Product Name

1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide

IUPAC Name

1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide

Molecular Formula

C21H22F2N2O2

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C21H22F2N2O2/c22-18-6-4-15(5-7-18)8-11-24-20(26)16-9-12-25(13-10-16)21(27)17-2-1-3-19(23)14-17/h1-7,14,16H,8-13H2,(H,24,26)

InChI Key

KGADWUBDKKWQPE-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.